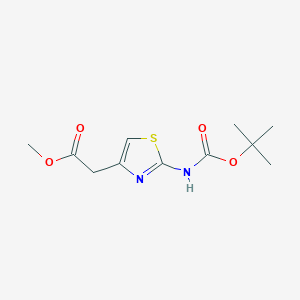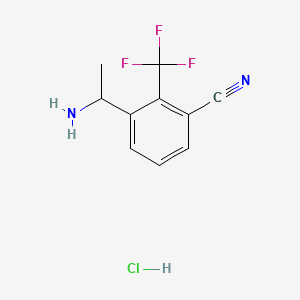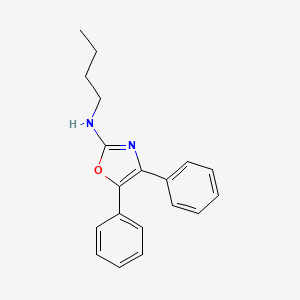
Oxazole, 2-(butylamino)-4,5-diphenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Butylamino)-4,5-diphenyloxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a butylamino group attached to the second position of the oxazole ring and two phenyl groups attached to the fourth and fifth positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-4,5-diphenyloxazole typically involves the reaction of 2-amino-4,5-diphenyloxazole with butylamine. The reaction is carried out under reflux conditions in an appropriate solvent, such as ethanol or methanol. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion of the starting materials to the desired product. After the reaction is complete, the product is isolated by filtration and purified by recrystallization from a suitable solvent.
Industrial Production Methods
In an industrial setting, the production of 2-(Butylamino)-4,5-diphenyloxazole can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial production more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Butylamino)-4,5-diphenyloxazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.
Substitution: The butylamino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides and acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole derivatives with higher oxidation states, while reduction can produce reduced oxazole derivatives. Substitution reactions can result in the formation of various substituted oxazole compounds.
Applications De Recherche Scientifique
2-(Butylamino)-4,5-diphenyloxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential use in drug discovery and development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials, with specific properties.
Mécanisme D'action
The mechanism of action of 2-(Butylamino)-4,5-diphenyloxazole involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in bioimaging, the compound’s fluorescence properties are utilized to visualize cellular structures and processes.
Comparaison Avec Des Composés Similaires
2-(Butylamino)-4,5-diphenyloxazole can be compared with other similar compounds, such as:
- 2-(Methylamino)-4,5-diphenyloxazole
- 2-(Ethylamino)-4,5-diphenyloxazole
- 2-(Propylamino)-4,5-diphenyloxazole
These compounds share a similar oxazole core structure but differ in the length and structure of the alkylamino group attached to the second position. The uniqueness of 2-(Butylamino)-4,5-diphenyloxazole lies in its specific combination of the butylamino group and the diphenyloxazole core, which imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry.
Propriétés
Numéro CAS |
20503-68-8 |
|---|---|
Formule moléculaire |
C19H20N2O |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
N-butyl-4,5-diphenyl-1,3-oxazol-2-amine |
InChI |
InChI=1S/C19H20N2O/c1-2-3-14-20-19-21-17(15-10-6-4-7-11-15)18(22-19)16-12-8-5-9-13-16/h4-13H,2-3,14H2,1H3,(H,20,21) |
Clé InChI |
PDFSHRXXDIDWFW-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC1=NC(=C(O1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



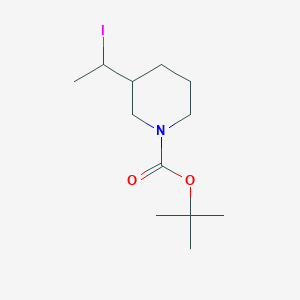
![5-[(4-Ethyl-1-piperazinyl)sulfonyl]-2-propoxybenzoic acid](/img/structure/B13945073.png)
![6-(2-Amino-3-methylbutanoyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13945075.png)
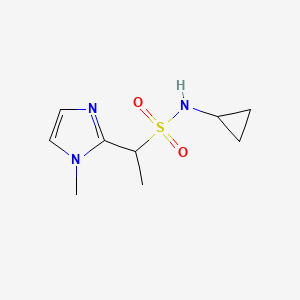

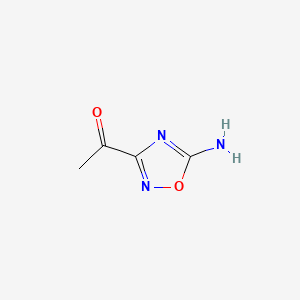
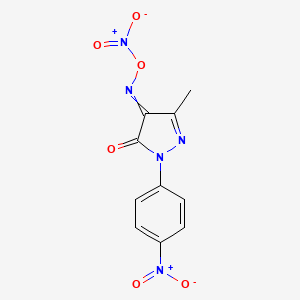
![4-[[2-(4-Chloro-3-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13945094.png)
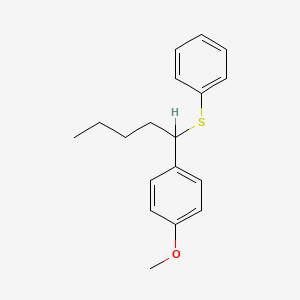

![2-benzamido-N-[(2S)-1-(2-methoxyanilino)-3-methyl-1-oxobutan-2-yl]benzamide](/img/structure/B13945118.png)
